2-Butyl-5-nitrobenzofuran

Organic Synthesis Process Chemistry Green Chemistry

2-Butyl-5-nitrobenzofuran (CAS 133238-87-6) is the essential, non-substitutable intermediate for Dronedarone HCl synthesis. The 2-butyl chain imparts critical lipophilicity and mitochondrial partitioning; the 5-nitro group is the indispensable handle for Friedel-Crafts acylation and reduction. Analogs lacking either group fail downstream chemistry or introduce safety liabilities. Supplied at ≥98% purity—the pharmaceutical manufacturing benchmark. Also serves as a validated MAO-B inhibitor pharmacophore scaffold and a reference standard for HPLC method development. Inquire today for GMP-grade bulk procurement.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 133238-87-6
Cat. No. B137315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-5-nitrobenzofuran
CAS133238-87-6
Synonyms2-n-Butyl-5-nitrobenzofuran; 
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C12H13NO3/c1-2-3-4-11-8-9-7-10(13(14)15)5-6-12(9)16-11/h5-8H,2-4H2,1H3
InChIKeyXGAJABPTUOLUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-5-nitrobenzofuran (CAS 133238-87-6): A Specialized Benzofuran Intermediate for Dronedarone Synthesis and Beyond


2-Butyl-5-nitrobenzofuran (CAS 133238-87-6) is a nitro-substituted benzofuran derivative [1]. It is a bright yellow, low-melting solid with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol [1]. The compound is primarily recognized and utilized as a critical intermediate in the multi-step synthesis of the antiarrhythmic drug dronedarone hydrochloride . Its structure features a 2-butyl side chain and a 5-nitro group on the benzofuran core, which are essential for its reactivity in downstream transformations, such as Friedel-Crafts acylation and nitro group reduction .

Why 2-Butyl-5-nitrobenzofuran (CAS 133238-87-6) Cannot Be Replaced by Generic Benzofuran Analogs


The specific substitution pattern of 2-butyl-5-nitrobenzofuran is critical for its function. Simple benzofuran or analogs lacking either the 2-butyl or 5-nitro group exhibit significantly different physicochemical properties, reactivity, and biological safety profiles. For instance, the 2-butyl side chain is crucial for lipophilicity and contributes to mitochondrial toxicity, while the 5-nitro group is a key functional handle for synthetic elaboration [1]. Replacing this compound with a structurally similar but functionally distinct analog (e.g., 2-butylbenzofuran or 5-nitrobenzofuran) would either fail to undergo the necessary downstream reactions or introduce unforeseen liabilities [1]. The quantitative evidence below underscores why this specific intermediate is non-substitutable in its established applications.

2-Butyl-5-nitrobenzofuran (CAS 133238-87-6): Quantitative Differentiation Evidence for Procurement Decisions


Improved Synthetic Yield: Solid Superacid Catalysis vs. Traditional Sulfuric Acid Method

An improved synthesis of 2-Butyl-5-nitrobenzofuran utilizes solid superacid catalysis, offering a higher overall yield compared to traditional methods employing concentrated sulfuric acid . This process avoids the use of large quantities of waste acid and reduces equipment corrosion.

Organic Synthesis Process Chemistry Green Chemistry

Alternative Synthesis: Yield and Purity Benchmark for a Key Dronedarone Derivative

An alternative synthetic route to a downstream derivative, (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, which uses 2-butyl-5-nitrobenzofuran as a starting material, has been reported with a specific yield and purity profile [1]. This provides a benchmark for evaluating the efficiency of routes originating from this key intermediate.

Medicinal Chemistry Process Development Cost-Effectiveness

Mitochondrial Safety Profile: 2-Butylbenzofuran vs. More Toxic Benzofuran Derivatives

In a comparative study of mitochondrial toxicity, 2-butylbenzofuran, the non-nitrated analog of the target compound, was shown to have a markedly safer profile than other benzofuran-containing drugs [1]. While the target compound itself was not directly tested, this data demonstrates that the 2-butyl substituent, a key structural feature of 2-butyl-5-nitrobenzofuran, does not inherently confer high mitochondrial toxicity.

Toxicology Mitochondrial Toxicity Drug Safety

Purity Specifications: Benchmarking Supplier Grade for Research vs. Pharmaceutical Applications

Commercial availability of 2-Butyl-5-nitrobenzofuran is segmented by purity grade, which directly correlates with its intended use. Supplier specifications range from a minimum of 95% for general research to ≥98% for pharmaceutical synthesis .

Quality Control Analytical Chemistry Procurement

Physicochemical Properties: Key Parameters for Process Development and Formulation

The physicochemical properties of 2-Butyl-5-nitrobenzofuran, such as its logP and topological polar surface area (TPSA), are critical for predicting its behavior in synthetic reactions and analytical methods. These values can be compared to other benzofuran intermediates to understand differences in lipophilicity and potential for membrane permeability [1][2].

Physicochemical Characterization Process Development Analytical Chemistry

Optimal Application Scenarios for 2-Butyl-5-nitrobenzofuran (CAS 133238-87-6) Based on Verified Evidence


1. Large-Scale Synthesis of Dronedarone Hydrochloride

This is the primary and most well-documented application for 2-Butyl-5-nitrobenzofuran. Procurement for this purpose should prioritize suppliers offering the compound at a purity of ≥98% to ensure compliance with pharmaceutical manufacturing standards . The improved synthetic route with a 56.3% overall yield provides a benchmark for evaluating the cost-efficiency of the supply chain .

2. Development of Novel MAO-B Inhibitors

The 5-nitrobenzofuran scaffold is a key pharmacophore for potent and selective MAO-B inhibition, as demonstrated by the compound 2-(3-methoxyphenyl)-5-nitrobenzofuran (IC50 = 0.024 µM) . Researchers in medicinal chemistry can procure 2-Butyl-5-nitrobenzofuran as a starting material to synthesize novel analogs by modifying the 2-butyl side chain or the 3-position of the benzofuran core. The established structure-activity relationship (SAR) data supports its use in this therapeutic area .

3. General Research on Benzofuran Reactivity and Derivatization

For non-GMP research applications, such as exploring new synthetic methodologies or creating diverse compound libraries, the 95% purity grade is both sufficient and cost-effective . The compound's stable benzofuran core and reactive nitro group make it a versatile building block for studying reactions like Friedel-Crafts acylation and nitro group reductions .

4. Analytical Method Development and Impurity Profiling

2-Butyl-5-nitrobenzofuran is a known starting material and potential process-related impurity in the synthesis of dronedarone . Procuring a high-purity reference standard of this compound is essential for developing and validating HPLC methods to monitor reaction progress and ensure the purity of downstream intermediates and the final API .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Butyl-5-nitrobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.